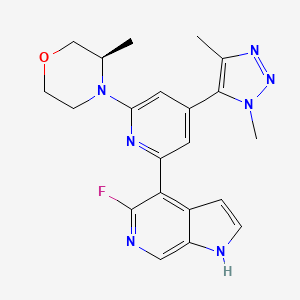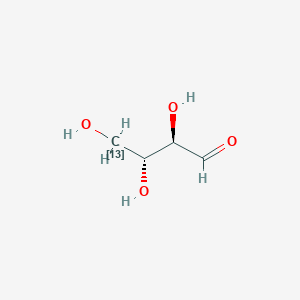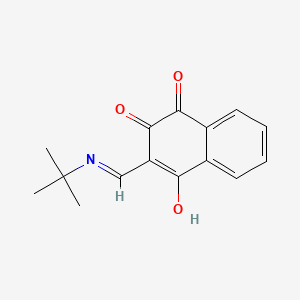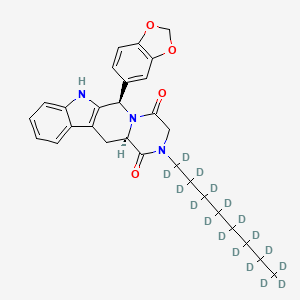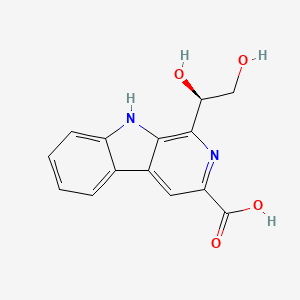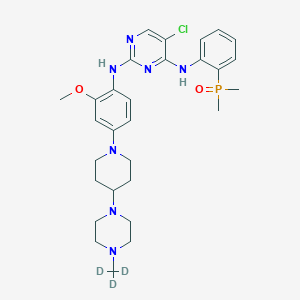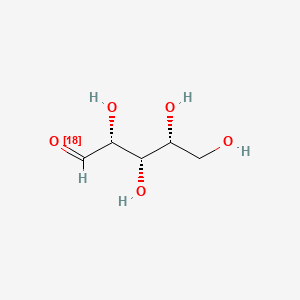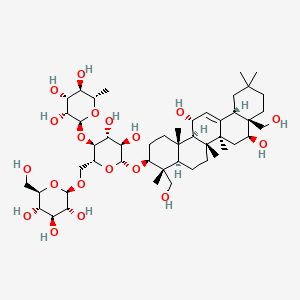![molecular formula C19H24N2OS B12407449 N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine](/img/structure/B12407449.png)
N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine: is a synthetic compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. This specific compound is characterized by the presence of a trideuteriomethoxy group, which is a deuterium-labeled methoxy group, enhancing its utility in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine typically involves multiple steps:
Formation of Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Introduction of Trideuteriomethoxy Group: The trideuteriomethoxy group is introduced via a nucleophilic substitution reaction using a deuterated methanol derivative.
Alkylation: The final step involves the alkylation of the phenothiazine core with N,N,2-trimethylpropan-1-amine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine core.
Reduction: Reduction reactions can occur at the nitrogen atoms, leading to the formation of secondary amines.
Substitution: The trideuteriomethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine has several scientific research applications:
Pharmacokinetic Studies: The deuterium labeling allows for detailed pharmacokinetic studies using mass spectrometry.
Drug Development: It serves as a lead compound for developing new antipsychotic and antiemetic drugs.
Biological Research: Used in studies involving neurotransmitter pathways and receptor binding.
Industrial Applications: Employed in the synthesis of other complex organic molecules.
Mécanisme D'action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It acts as an antagonist at dopamine and serotonin receptors, which helps in modulating mood and behavior. The deuterium labeling enhances its stability and allows for precise tracking in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used primarily as an antiemetic and antihistamine.
Thioridazine: Known for its antipsychotic properties.
Uniqueness
N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in both research and drug development.
Propriétés
Formule moléculaire |
C19H24N2OS |
|---|---|
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine |
InChI |
InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/i4D3 |
Clé InChI |
VRQVVMDWGGWHTJ-GKOSEXJESA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)CN(C)C |
SMILES canonique |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


